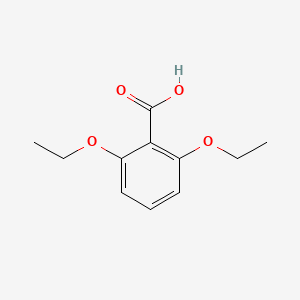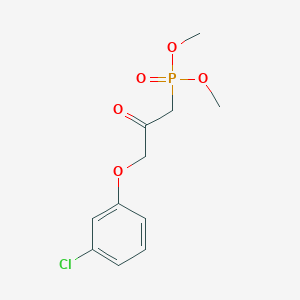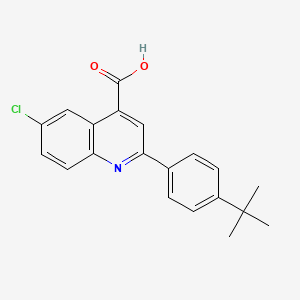
2,3-Difluoro-4-formylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-formylphenylboronic acid is an organoboron compound with the molecular formula C(_7)H(_5)BF(_2)O(_3). This compound is characterized by the presence of two fluorine atoms and a formyl group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-formylphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the direct borylation of 2,3-difluoro-4-formylbenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh(_3))(_4)), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products:
Oxidation: 2,3-Difluoro-4-carboxyphenylboronic acid.
Reduction: 2,3-Difluoro-4-hydroxymethylphenylboronic acid.
Suzuki-Miyaura Coupling: Various biaryl compounds depending on the coupling partner.
科学的研究の応用
2,3-Difluoro-4-formylphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis.
Chemistry:
Cross-Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling, facilitating the synthesis of complex organic molecules.
Ligand Synthesis: Used in the preparation of ligands for catalysis.
Biology and Medicine:
Drug Development: Its derivatives are explored for potential pharmaceutical applications, including enzyme inhibitors and receptor modulators.
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Industry:
Material Science: Employed in the synthesis of advanced materials, including polymers and electronic components.
Agriculture: Used in the development of agrochemicals.
作用機序
The mechanism by which 2,3-Difluoro-4-formylphenylboronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The formyl group can act as an electrophile in various reactions, facilitating the formation of diverse products.
類似化合物との比較
- 2,4-Difluoro-3-formylphenylboronic acid
- 2,3-Difluoro-5-formylphenylboronic acid
- 2,3-Difluoro-4-methylphenylboronic acid
Comparison: 2,3-Difluoro-4-formylphenylboronic acid is unique due to the specific positioning of the fluorine atoms and the formyl group, which can influence its reactivity and the types of products formed. Compared to its analogs, it may offer distinct advantages in certain synthetic applications, such as enhanced selectivity or reactivity in cross-coupling reactions.
特性
IUPAC Name |
(2,3-difluoro-4-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNNBOWURANFDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C=O)F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393239 |
Source


|
| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-84-8 |
Source


|
| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural organization of 2,3-Difluoro-4-formylphenylboronic acid?
A1: this compound (C₇H₅BF₂O₃) exhibits a specific structural arrangement. The formyl group is coplanar with the benzene ring, while the boronic acid group is twisted relative to the benzene ring plane []. The molecules form infinite chains through intermolecular O-H...O hydrogen bonds. These chains further connect via strong O-H...O hydrogen bonds, resulting in a folded layer structure perpendicular to the a-axis. These layers are paired due to B...F interactions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-1-(2,5-dichloro-3-thienyl)-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B1306785.png)
![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)





![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)


![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)



